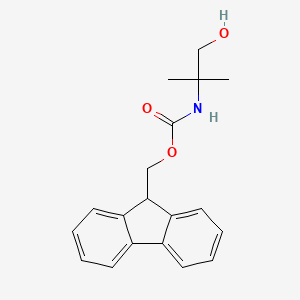![molecular formula C15H25BN2O3 B1445281 1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole CAS No. 1000802-49-2](/img/structure/B1445281.png)
1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- This compound serves as a raw substitute material in synthesis studies, particularly in developing various pyrazole derivatives. Studies like Liao et al. (2022) have focused on synthesizing and characterizing similar compounds, confirming their structures through spectroscopic methods and X-ray diffraction. This emphasizes its utility in material synthesis and molecular structure analysis (Liao, Liu, Wang, & Zhou, 2022).
Structural Analysis and Density Functional Theory (DFT)
- Research papers like that of Yang et al. (2021) utilize this compound in studying molecular structures through Density Functional Theory (DFT). These studies compare the molecular structure calculated via DFT with those obtained from X-ray diffraction, showcasing the compound's role in validating theoretical models in chemistry (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Application in Polymer Science
- In the field of polymer science, this compound is used as an intermediate for synthesizing polymers with specific characteristics. For example, studies like that of Welterlich, Charov, and Tieke (2012) demonstrate its use in creating deeply colored polymers, which are valuable in materials science and engineering (Welterlich, Charov, & Tieke, 2012).
Medicinal Chemistry and Biological Applications
- In medicinal chemistry, similar compounds are intermediates in the synthesis of biologically active compounds, as shown in the work of Kong et al. (2016). They play a crucial role in the development of new pharmaceuticals and biological studies (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Luminescent Properties in Material Science
- Research has also explored the luminescent properties of compounds containing pyrazole derivatives. Studies like Cheon et al. (2005) investigate these properties, contributing to the development of new materials with specific optical characteristics (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
properties
IUPAC Name |
1-(oxan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-17-18(10-12)11-13-7-5-6-8-19-13/h9-10,13H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRXQASPIAXVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

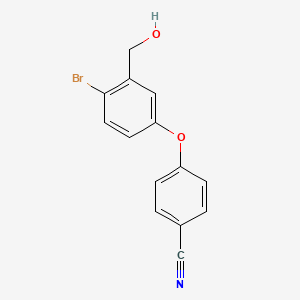
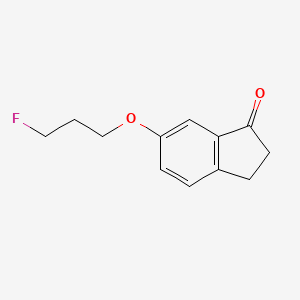

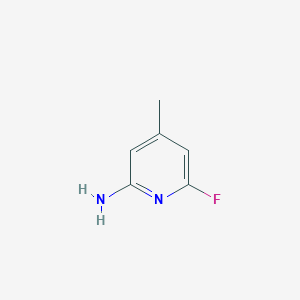
![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)


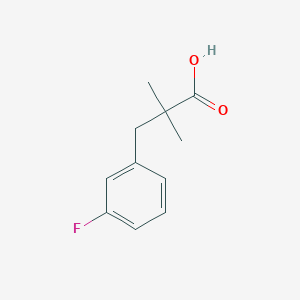
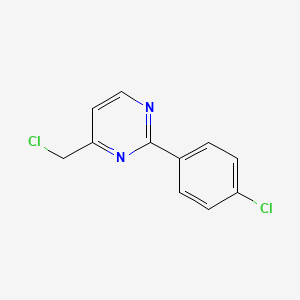


![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)

